Ethyl 4-bromo-3-(trifluoromethyl)picolinate
Description
Ethyl 4-bromo-3-(trifluoromethyl)picolinate is a heterocyclic aromatic compound belonging to the picolinate ester family. The ester group (ethyl), bromine atom at position 4, and trifluoromethyl (-CF₃) group at position 3 likely confer distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Such compounds are often intermediates in synthesizing bioactive molecules, leveraging halogen and fluorine substituents to modulate reactivity and binding interactions .
Properties
Molecular Formula |
C9H7BrF3NO2 |
|---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)5(10)3-4-14-7/h3-4H,2H2,1H3 |
InChI Key |
XIFZYCFHWWVTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-(trifluoromethyl)picolinate typically involves multi-step reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like ethyl 4-amino-3-(trifluoromethyl)picolinate .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-3-(trifluoromethyl)picolinate has been investigated for its potential biological activities:
- Anti-inflammatory Activity : Studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to penetrate cell membranes effectively allows it to interact with various biological targets, influencing enzyme and receptor activities.
- Anticancer Potential : Preliminary research indicates that this compound can inhibit cancer cell proliferation in vitro. The mechanisms involved may relate to its effects on metabolic pathways critical for tumor growth .
- Enzyme Modulation : The compound has shown promise in inhibiting enzymes such as isocitrate dehydrogenase (IDH), which is relevant in cancer metabolism. This inhibition suggests potential therapeutic applications in targeting metabolic alterations associated with cancer .
Agrochemicals
This compound is being explored for its applications in agriculture:
- Herbicidal Properties : Similar compounds have demonstrated herbicidal activity by disrupting normal plant growth processes through interference with auxin receptors. This compound may exhibit similar effects, making it a candidate for developing new agrochemicals .
Inhibition of Cancer Cell Growth
A notable study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, attributed to its interference with essential metabolic pathways .
Anti-inflammatory Effects
Research into the anti-inflammatory potential of this compound revealed reduced cytokine production in model systems, suggesting its utility in treating inflammatory diseases .
Summary of Biological Activities
Mechanism of Action
The mechanism by which ethyl 4-bromo-3-(trifluoromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-bromo-3-(trifluoromethyl)picolinate with structurally related picolinate esters and analogs from the provided evidence:
Key Observations:
Halogen Substituents : Bromine at C4 (target compound) vs. C3 (1048384-90-2) or C6 (1214332-47-4) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
Trifluoromethyl Position : The -CF₃ group at C3 (target) vs. C4 (1198475-44-3) or C5 (1048384-90-2) influences dipole moments and hydrophobic interactions, critical for ligand-receptor binding .
Ester Groups : Ethyl esters (target, 1198475-44-3) generally enhance solubility in organic phases compared to methyl esters (1214332-47-4) .
Biological Activity
Ethyl 4-bromo-3-(trifluoromethyl)picolinate is a compound of increasing interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell membrane integrity or interference with metabolic processes .
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity in metabolic enzymes | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Studies and Research Findings
- Anticancer Activity : A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in treatment .
- Inflammation Model Study : In a murine model of inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
